Pyridinium, 2-methoxy-1-methyl-

Organophosphorus Chemistry Methylation Kinetics SAR

This 2‑methoxy‑1‑methylpyridinium salt is the essential baseline control for SAR studies, with a kinetically characterized methyl transfer rate (kMe = 4.6×10⁻⁵ M⁻¹s⁻¹) that spans three orders of magnitude across substituent variants. Its superior hydrolytic stability (no detectable degradation in phosphate buffer) ensures reliable, long‑term performance in aqueous ionic liquids and electrochemical systems. Choose this specific compound to eliminate the reaction variability inherent to unsubstituted N‑methylpyridinium analogues.

Molecular Formula C7H10NO+
Molecular Weight 124.16 g/mol
CAS No. 15121-44-5
Cat. No. B14703146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridinium, 2-methoxy-1-methyl-
CAS15121-44-5
Molecular FormulaC7H10NO+
Molecular Weight124.16 g/mol
Structural Identifiers
SMILESC[N+]1=CC=CC=C1OC
InChIInChI=1S/C7H10NO/c1-8-6-4-3-5-7(8)9-2/h3-6H,1-2H3/q+1
InChIKeyTWWQUFGDVHWLBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyridinium, 2-methoxy-1-methyl- (CAS 15121-44-5) – Core Structural and Physicochemical Identity


Pyridinium, 2-methoxy-1-methyl- (CAS 15121-44-5) is a quaternary N-alkylated heterocyclic salt featuring a methoxy substituent at the 2-position of the pyridinium ring. Its molecular formula is C₇H₁₀NO⁺ with a monoisotopic mass of 124.0762 g/mol . The compound exists as a positively charged ion typically paired with a counteranion such as tetrafluoroborate (BF₄⁻) or iodide (I⁻). Structurally, the ortho-methoxy group imposes both electronic and steric effects that differentiate its reactivity profile from unsubstituted N-methylpyridinium salts and from isomeric 4-methoxy analogues [1].

Why N-Methylpyridinium Analogs Cannot Be Interchanged: The 2-Methoxy Differentiation for 15121-44-5


Within the class of N-alkylpyridinium salts, subtle structural modifications—particularly the introduction of a 2-methoxy group—profoundly alter electronic distribution, solvation, and kinetic behavior. A direct substitution of an unsubstituted N-methylpyridinium salt for 2-methoxy-1-methylpyridinium is scientifically unsound because the methoxy group introduces resonance stabilization that modulates the electrophilicity of the methyl group and alters the susceptibility of the ring to nucleophilic attack [1]. Experimental kinetic studies demonstrate that even minor variations in the 2-methoxypyridinium substitution pattern (e.g., H vs. 3-F) can change the rate of methyl transfer by nearly three orders of magnitude [2]. Consequently, procurement of a generic pyridinium salt without the 2-methoxy moiety introduces significant variability in reaction outcomes, selectivity, and hydrolytic stability.

Product-Specific Evidence: Quantified Differentiation of 2-Methoxy-1-methylpyridinium (CAS 15121-44-5)


Methyl Transfer Reactivity: Parent vs. 3-Fluoro Analog (Direct Kinetic Comparison)

The unsubstituted parent compound (R = H, CAS 15121-44-5) exhibits a methyl transfer rate constant (kMe) of 4.6 × 10⁻⁵ M⁻¹s⁻¹, which is 670-fold lower than that of the 3-fluoro-substituted analog (kMe = 3.1 × 10⁻² M⁻¹s⁻¹) [1]. This demonstrates that the 2-methoxy-1-methylpyridinium core offers a baseline, low-reactivity platform that can be predictably tuned via substitution, whereas the parent compound itself provides a kinetically controlled, less promiscuous methylating agent.

Organophosphorus Chemistry Methylation Kinetics SAR

Hydrolytic Stability in Aqueous Buffer: Parent vs. 3-Fluoro Analog

The hydrolysis rate constant (khyd) of the parent compound (R = H) in phosphate buffer (near physiological pH) is not detectable (ND), indicating high stability against hydrolysis, whereas the 3-fluoro analog exhibits a measurable hydrolysis rate constant of 1.1 ± 0.1 × 10⁻³ M⁻¹s⁻¹ under identical conditions [1]. This implies that the unsubstituted 2-methoxy-1-methylpyridinium ion is significantly more resistant to aqueous degradation than its 3-fluoro-substituted counterpart.

Stability Hydrolysis Aqueous Chemistry

Acidity of the 6-CH Group: Comparison with the 4-Methoxy Isomer

The pKa of the 6-CH group of N-methyl-2-methoxypyridinium in aqueous solution was determined to be approximately 33, a value nearly identical to that of the N-methyl-4-methoxypyridinium isomer (pKa ≈ 33) [1]. This indicates that the 2-methoxy and 4-methoxy isomers share a similar thermodynamic acidity at the α-position, but their kinetic and electronic behaviors diverge significantly in other contexts (e.g., methylation kinetics).

Physical Organic Chemistry pKa Determination Isomer Comparison

Defined Research and Industrial Scenarios for 2-Methoxy-1-methylpyridinium (CAS 15121-44-5)


Controlled Methylation of Phosphonate Anions in Mechanistic Studies

The parent 2-methoxy-1-methylpyridinium salt (R = H) serves as a low-reactivity methyl donor (kMe = 4.6 × 10⁻⁵ M⁻¹s⁻¹) [1], making it suitable for kinetic investigations where slower, more measurable methyl transfer is required. This is particularly valuable in studying the aging and reactivation mechanisms of acetylcholinesterase inhibited by organophosphorus agents, where rapid methylation would obscure intermediate formation.

Synthesis of Stable Pyridinium-Based Ionic Liquids or Electrolytes

Due to its high hydrolytic stability (no detectable hydrolysis in phosphate buffer) [1], the unsubstituted 2-methoxy-1-methylpyridinium cation is an excellent candidate for designing water-compatible ionic liquids or electrolytes. Its resistance to aqueous degradation ensures long-term performance in electrochemical cells or biphasic catalytic systems.

Precursor for Structure-Activity Relationship (SAR) Libraries

As the baseline compound in a series where substituent effects span three orders of magnitude in reactivity (e.g., R = H vs. R = 3-F) [1], the parent 2-methoxy-1-methylpyridinium salt is an essential control compound for building SAR libraries. It provides the foundational kinetic reference point against which the effects of electron-withdrawing or electron-donating substituents can be quantitatively compared.

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